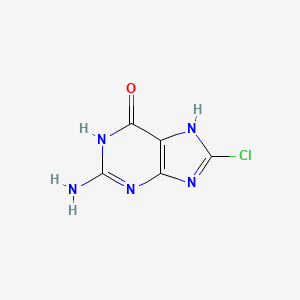

8-Chloroguanine

Overview

Description

8-Chloroguanine (8-ClG) is a synthetic compound of guanine, one of the four nucleobases that make up the structure of DNA and RNA. 8-ClG is a useful reagent for a variety of applications, including the synthesis of other compounds, the study of biochemical processes, and the investigation of physiological effects. In

Scientific Research Applications

Inflammation-Induced Carcinogenesis

Chronic inflammation is closely associated with cancer development . One possible mechanism for inflammation-induced carcinogenesis is DNA damage caused by reactive halogen species, such as hypochlorous acid, which is released by myeloperoxidase to kill pathogens . Hypochlorous acid can attack genomic DNA to produce 8-chloro-2′-deoxyguanosine (ClG) as a major lesion .

Mutagenic Replication

It has been postulated that ClG promotes mutagenic replication using its syn conformer . The structural basis for ClG-induced mutagenesis was unknown until recent studies obtained crystal structures and kinetics data for nucleotide incorporation past a templating ClG .

DNA Polymerase Studies

Human DNA polymerase β (polβ) has been used as a model enzyme for high-fidelity DNA polymerases in studies involving ClG . The structures showed that ClG formed base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .

Promutagenic Replication

Kinetic studies showed that polβ incorporated dGTP only 15-fold less efficiently than dCTP, suggesting that replication across ClG is promutagenic .

Hydrogen Bond Studies

Two hydrogen bonds between syn-ClG and anti-dGTP and a water-mediated hydrogen bond appeared to facilitate mutagenic replication opposite the major halogenated guanine lesion .

G to C Transversion Mutations

These results suggest that ClG in DNA promotes G to C transversion mutations by forming Hoogsteen base pairing between syn-ClG and anti-G during DNA synthesis .

properties

IUPAC Name |

2-amino-8-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFWZXAEOXKNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176531 | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroguanine | |

CAS RN |

22052-03-5 | |

| Record name | Guanine, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

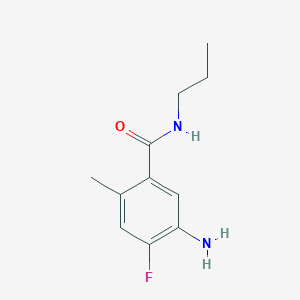

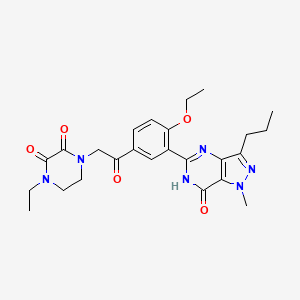

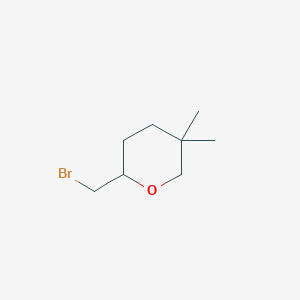

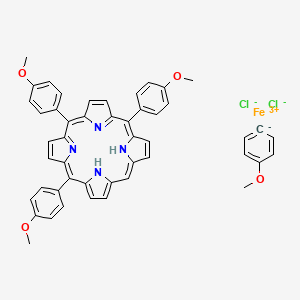

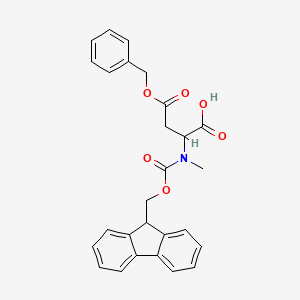

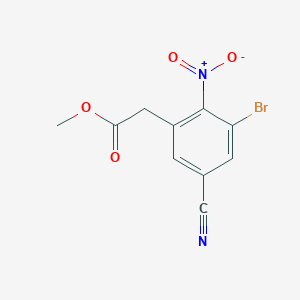

Feasible Synthetic Routes

Q & A

Q1: How does 8-chloroguanine impact DNA replication and what are the potential consequences?

A: 8-chloroguanine (ClG) is a major DNA lesion primarily caused by inflammation-induced hypochlorous acid attack on guanine bases. [] This modification can disrupt normal DNA replication. Studies using human DNA polymerase β showed that while ClG preferentially pairs with cytosine, it can also form mutagenic base pairs with guanine during DNA replication. [] This mispairing primarily occurs due to ClG's ability to adopt a syn conformation, facilitating Hoogsteen base pairing with an incoming guanine. [] This misincorporation can lead to G to C transversion mutations, highlighting the promutagenic nature of ClG. []

Q2: What makes 8-chloroguanine a significant subject of study in the context of inflammation and disease?

A: 8-chloroguanine is a marker of hypochlorite (HOCl) activity in biological systems. [] HOCl, a potent oxidant, is produced by the enzyme myeloperoxidase, primarily released by activated neutrophils and macrophages during inflammation. [, ] Elevated levels of myeloperoxidase and 8-chloroguanine have been linked to various diseases, including atherosclerosis, kidney diseases, and chronic inflammation. [] Therefore, understanding the formation, repair mechanisms, and mutagenic potential of 8-chloroguanine is crucial for deciphering its role in inflammation-driven disease development.

Q3: Are there any potential therapeutic strategies being explored that target 8-chloroguanine?

A: While the provided research papers don't directly focus on therapeutic strategies for 8-chloroguanine, one paper discusses novel nucleotide analogues as potential antiviral agents. [] Although not directly targeting 8-chloroguanine, these analogues are structurally similar to natural nucleosides and act as precursor molecules. [] Upon phosphorylation within cells, they can potentially interfere with viral DNA replication. [] Further research is needed to explore if similar strategies can be applied to target 8-chloroguanine formation or its downstream effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)

![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)